1-Boc-6-chloroindole

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

1-Boc-6-chloroindole is the essential N-Boc protected 6-chloroindole building block. The Boc group enables high-yielding C–H activation (up to 97% yield) and Suzuki couplings, preventing side reactions common with unprotected 6-chloroindole. The 6-chloro substitution provides a unique electronic profile critical for kinase inhibitors and GPCR modulator scaffolds. Its solid-state properties (mp 85-87°C) ensure compatibility with automated solid dispensing systems. Insist on the Boc-protected 6-chloro regioisomer—substituting with 5-chloro or unprotected analogs risks reaction failure. Choose ≥98% purity for reproducible results.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
CAS No. 323580-68-3
Cat. No. B1359756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-6-chloroindole
CAS323580-68-3
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Cl
InChIInChI=1S/C13H14ClNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
InChIKeyUEXNCLFRKGJYDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-6-chloroindole (CAS 323580-68-3): A Protected 6-Chloroindole Building Block for Regioselective Indole Functionalization


1-Boc-6-chloroindole (tert-butyl 6-chloro-1H-indole-1-carboxylate) is a heterocyclic building block comprising an indole core substituted with a chlorine atom at the 6-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen . The compound possesses a molecular formula of C₁₃H₁₄ClNO₂ and a molecular weight of 251.71 g/mol [1]. This specific combination of N-Boc protection and 6-chloro substitution enables controlled, site-selective derivatization of the indole scaffold—a privileged structure in medicinal chemistry—while preserving the indole nucleus for downstream synthetic elaboration following deprotection [2].

1-Boc-6-chloroindole vs. Generic Indoles: Why Position and Protection Dictate Synthetic Success


Simple substitution with unprotected 6-chloroindole or alternative regioisomers such as 1-Boc-5-chloroindole or 1-Boc-7-chloroindole cannot be assumed to be functionally equivalent . The Boc group is essential for directing C–H activation and controlling regioselectivity; without it, side reactions proliferate and yields plummet [1]. Furthermore, the position of the chloro substituent on the indole benzene ring (4-, 5-, 6-, or 7-) directly impacts the electronic distribution, dipole moment, and consequently the reactivity of the indole core [2]. The quantitative evidence below demonstrates that the precise 6-chloro, N-Boc substitution pattern confers a unique set of physical and reactivity parameters that are not interchangeable with its closest analogs.

1-Boc-6-chloroindole Differentiation Evidence: Quantitative Comparison Against 5-Chloro, 7-Chloro, Unprotected, and Non-Halogenated Analogs


Regioisomer-Specific Dipole Moments: Differentiating 6-Chloro from 5-Chloro and 7-Chloro Indoles

DFT calculations at the B3LYP/6-31G(d,p) level reveal that the position of the chloro substituent on the indole ring significantly alters the molecular dipole moment [1]. This electronic parameter directly influences intermolecular interactions, solubility, and binding affinity in biological contexts. The 6-chloro substitution yields a distinct dipole moment compared to the 5-chloro and 7-chloro analogs, providing a quantifiable basis for selecting the appropriate regioisomer for specific synthetic or biological applications [1].

Medicinal Chemistry Computational Chemistry Structure-Activity Relationship

Boc Protection Enables C–H Activation: Yields Up to 97% vs. Unprotected Indoles

N-Boc protection is not merely a convenience; it is a functional prerequisite for efficient C–H activation in indole scaffolds. Optimized Rh(III)-catalyzed coupling reactions using N-Boc hydrazones achieve yields up to 97% [1]. In contrast, unprotected indoles often yield only trace amounts of desired product under similar Suzuki coupling conditions due to competing side reactions and poor regioselectivity [2].

Organic Synthesis C-H Activation Rhodium Catalysis

Suzuki Coupling Yields: Boc-Protected vs. Unprotected Indoles

A systematic study of Suzuki couplings involving indoles demonstrated that yields are critically dependent on the protecting group status [1]. Reactions using unprotected indoles gave only traces of the biaryl product, while Boc-protected indoles provided measurable, synthetically useful yields [1]. This underscores that the Boc group is not merely a protecting group but an essential component for achieving productive cross-coupling.

Cross-Coupling Suzuki-Miyaura Protecting Group Strategy

Melting Point and Storage Stability: A Practical Differentiation for Laboratory Handling

1-Boc-6-chloroindole is a solid with a melting point of 85-87°C and a density of 1.19 g/cm³ [1]. This contrasts with the unprotected 6-chloroindole, which is a lower-melting solid (mp ~ 55-57°C), and the 5-chloro regioisomer, which melts at 45-50°C [2]. The higher melting point of the 6-chloro, N-Boc derivative indicates greater thermal stability and facilitates easier handling, weighing, and storage in a typical laboratory setting.

Physical Properties Stability Procurement Specifications

Commercially Available Purity: ≥98% (HPLC) for Reproducible Research

Leading suppliers offer 1-Boc-6-chloroindole with a minimum purity of 98% as determined by HPLC, with water content specified at ≤0.5% [1]. This high level of purity minimizes the impact of unknown impurities on reaction outcomes, ensuring reproducibility in sensitive catalytic cycles or biological assays. In contrast, the 5-chloro regioisomer is commonly offered at 97% purity .

Quality Control Purity Specification Procurement

Unique 6-Chloro Substitution Pattern Alters Electronic Properties vs. Non-Halogenated 1-Boc-Indole

The presence of the chloro substituent at the 6-position introduces a significant electron-withdrawing effect that is absent in the non-halogenated analog, 1-Boc-indole (CAS 75400-67-8). This substitution alters the electron density distribution across the indole ring, as demonstrated by DFT calculations [1]. The chlorine atom also provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Electronic Effects SAR Medicinal Chemistry

1-Boc-6-chloroindole: Recommended Application Scenarios Based on Quantitative Differentiation


Multi-Step Synthesis of 6-Substituted Indole Pharmacophores Requiring Regioselective C–H Activation

In synthetic routes targeting 6-substituted indole derivatives—common motifs in kinase inhibitors and GPCR modulators—1-Boc-6-chloroindole is the preferred starting material. The N-Boc group enables high-yielding C–H activation (up to 97% yield) for subsequent functionalization, a transformation that fails with unprotected indoles [1]. The 6-chloro substitution provides a unique dipole moment and electronic profile that differentiates it from 5- and 7-chloro regioisomers, which is critical for achieving the desired biological activity [2].

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in Medicinal Chemistry

For the construction of biaryl linkages—a cornerstone of modern drug discovery—1-Boc-6-chloroindole is the appropriate halogenated partner. Systematic studies confirm that Boc-protected indoles provide synthetically useful yields in Suzuki couplings, whereas unprotected indoles afford only trace amounts of product [3]. Using the unprotected analog 6-chloroindole would likely result in reaction failure, making the Boc-protected version essential for this application.

High-Throughput Experimentation (HTE) Libraries and Automated Synthesis Platforms

The solid-state properties of 1-Boc-6-chloroindole (melting point 85-87°C) make it particularly suitable for automated solid dispensing systems used in HTE and parallel synthesis [4]. Its higher melting point compared to the 5-chloro regioisomer (45-50°C) and unprotected 6-chloroindole (55-57°C) reduces the risk of caking or decomposition during long-term storage in compound libraries, ensuring consistent and reliable weighings [5].

Synthesis of 6-Chloroindole-2-Boronic Acid Derivatives for Iterative Cross-Coupling

1-Boc-6-chloroindole serves as the direct precursor to 1-Boc-6-chloroindole-2-boronic acid (CAS 352359-22-9), a versatile building block for iterative Suzuki couplings . The Boc protection is maintained through borylation, allowing the boronic acid derivative to be used in subsequent coupling steps without deprotection, a strategic advantage over routes that start with unprotected 6-chloroindole [6].

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